molecular formula C4H6O4 B3263491 BUTANOIC ACID, 2-HYDROXY-3-OXO- CAS No. 37520-05-1

BUTANOIC ACID, 2-HYDROXY-3-OXO-

Cat. No.: B3263491
CAS No.: 37520-05-1
M. Wt: 118.09 g/mol
InChI Key: KWFCSMSCNOVLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-hydroxy-3-oxo-, also known as 2-hydroxy-3-oxobutanoic acid, is an organic compound with the molecular formula C4H6O4. It is a derivative of butanoic acid and contains both a hydroxyl group and a keto group, making it a hydroxyketo acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-3-oxo-, can be achieved through several methods. One common approach involves the oxidation of 3-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and controlled temperatures to ensure the selective oxidation of the hydroxyl group to a keto group.

Another method involves the aldol condensation of acetaldehyde with pyruvic acid, followed by the subsequent oxidation of the resulting 3-hydroxy-2-oxobutanoic acid. This method also requires specific reaction conditions, including the use of a base catalyst and controlled temperatures.

Industrial Production Methods

Industrial production of butanoic acid, 2-hydroxy-3-oxo-, often involves the fermentation of carbohydrates using specific strains of bacteria or yeast. These microorganisms can convert sugars into the desired compound through a series of enzymatic reactions. The fermentation process is typically carried out in large bioreactors under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-3-oxo-, undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce 2-oxobutanoic acid.

    Reduction: Reduction of the keto group can yield 2-hydroxybutanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

    Oxidation: 2-oxobutanoic acid.

    Reduction: 2-hydroxybutanoic acid.

    Substitution: Various substituted butanoic acids depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-hydroxy-3-oxo-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as an intermediate in the biosynthesis of other compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 2-hydroxy-3-oxo-, involves its interaction with specific enzymes and metabolic pathways. In biological systems, it can act as a substrate for enzymes such as dehydrogenases and transaminases, leading to the formation of various metabolites. The compound’s hydroxyl and keto groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Butanoic acid, 2-hydroxy-3-oxo-, can be compared with other similar compounds such as:

    3-Hydroxybutanoic acid: Lacks the keto group and has different reactivity.

    2-Oxobutanoic acid: Lacks the hydroxyl group and has different chemical properties.

    3-Oxobutanoic acid: Has the keto group at a different position, leading to different reactivity and applications.

The uniqueness of butanoic acid, 2-hydroxy-3-oxo-, lies in its combination of hydroxyl and keto groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h3,6H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFCSMSCNOVLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BUTANOIC ACID, 2-HYDROXY-3-OXO-
Reactant of Route 2
BUTANOIC ACID, 2-HYDROXY-3-OXO-
Reactant of Route 3
Reactant of Route 3
BUTANOIC ACID, 2-HYDROXY-3-OXO-
Reactant of Route 4
BUTANOIC ACID, 2-HYDROXY-3-OXO-
Reactant of Route 5
Reactant of Route 5
BUTANOIC ACID, 2-HYDROXY-3-OXO-
Reactant of Route 6
BUTANOIC ACID, 2-HYDROXY-3-OXO-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.